

Mass spectrometry parameters for Favipiravir-13C3 detection

Author: BenchChem Technical Support Team. Date: December 2025



An Application Note on the Quantitative Analysis of Favipiravir Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Favipiravir is a broad-spectrum antiviral agent that acts as a selective inhibitor of viral RNA-dependent RNA polymerase. Its clinical significance, particularly in the context of emerging RNA viruses, has necessitated the development of robust and sensitive bioanalytical methods for pharmacokinetic and clinical studies. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Favipiravir in biological matrices, such as human plasma. The protocol employs **Favipiravir-13C3** as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and correct for matrix effects and variability during sample processing.

Principle

The method involves a simple protein precipitation step for sample extraction, followed by chromatographic separation using reversed-phase HPLC. The detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a SIL-IS, **Favipiravir-13C3**, which co-elutes with the analyte and has nearly identical chemical and physical properties, allows for reliable and accurate quantification. While various isotopologues like ¹³C¹⁵N-Favipiravir are also used, this note focuses on the application of a ¹³C₃-labeled standard.[1][2]



Instrumentation and Materials

- Liquid Chromatography System: HPLC or UPLC system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex C18, 100×3.0 mm; Shiseido Capcell PAK C18, 250 × 4.6 mm, 5 µm).[1][3]
- Reagents and Standards:
 - Favipiravir reference standard
 - Favipiravir-13C3 (Internal Standard)
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ultrapure water

Experimental Protocols Standard Solution Preparation

- Stock Solutions: Prepare individual stock solutions of Favipiravir and Favipiravir-13C3 in methanol at a concentration of 1 mg/mL.
- Working Solutions: Create a series of working standard solutions of Favipiravir by serially diluting the stock solution with a 50:50 mixture of methanol and water. Prepare a working solution of the internal standard (Favipiravir-13C3) at an appropriate concentration (e.g., 10 μg/mL).[1]

Sample Preparation (Protein Precipitation)



This protocol is a common and efficient method for extracting Favipiravir from plasma samples. [1][3]

- Pipette 100 μ L of the plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the **Favipiravir-13C3** internal standard working solution.
- Add 300 μL of cold acetonitrile or methanol to precipitate the plasma proteins.[3]
- Vortex the mixture for 30-60 seconds to ensure thorough mixing.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography Conditions: The following conditions are a representative example and may require optimization based on the specific column and system used.
 - Column: C18 reversed-phase column.
 - Mobile Phase A: 0.1% Formic Acid in Water.[3]
 - Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][4]
 - Flow Rate: 0.5 1.2 mL/min.[1]
 - Injection Volume: 5 10 μL.
 - Gradient Program: A typical gradient runs from a low to a high percentage of organic phase over several minutes to ensure separation from matrix components, followed by a re-equilibration step. Total run times are often short, in the range of 3.5 to 6 minutes.[1][4]
- Mass Spectrometry Parameters: Detection is typically performed using electrospray ionization. While both positive and negative ion modes can be used, negative mode often



provides excellent sensitivity for Favipiravir.[1][5] The parameters below are based on published data for Favipiravir and its isotopologues, with projected values for **Favipiravir-13C3**.

Quantitative Data Summary

The mass transition parameters for Favipiravir and its stable isotope-labeled internal standard are summarized below.

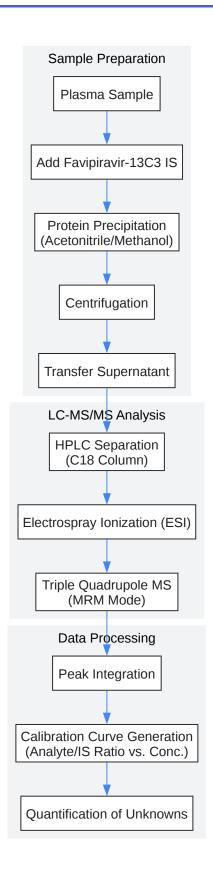


Analyte	lonization Mode	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (CE)	Notes
Favipiravir	Negative (ESI-)	156.1	113.1	Optimized (e.g., -15 to -25 V)	This is a commonly reported transition.[1]
Favipiravir	Positive (ESI+)	158.2	113.1 / 85.1	Optimized (e.g., 15 to 25 V)	Alternative transitions in positive mode.[5]
Favipiravir- 13C ¹⁵ N	Negative (ESI-)	158.1	113.0	Optimized	Reported internal standard with a +2 Da shift.
Favipiravir- 13C3 (Projected)	Negative (ESI-)	159.1	113.1	Should be similar to unlabeled Favipiravir	Expected transition for a +3 Da mass shift. The fragment ion remains the same, indicating the label is on the part of the molecule that is lost.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.





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Caption: LC-MS/MS workflow for Favipiravir quantification.



Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Favipiravir in biological matrices. The use of protein precipitation offers a simple and rapid sample preparation procedure, while the application of a stable isotopelabeled internal standard, **Favipiravir-13C3**, ensures the highest level of accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings.

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- To cite this document: BenchChem. [Mass spectrometry parameters for Favipiravir-13C3 detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13843179#mass-spectrometry-parameters-for-favipiravir-13c3-detection]

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